Diarylalkane derivative 1
Description
Structure
2D Structure
Properties
Molecular Formula |
C34H51NO4 |
|---|---|
Molecular Weight |
537.8 g/mol |
IUPAC Name |
[(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-yl] dodecanoate |
InChI |
InChI=1S/C34H51NO4/c1-4-5-6-7-8-9-10-11-12-20-34(36)39-32-26-30(35(2)27-32)23-24-38-33-19-14-13-17-29(33)22-21-28-16-15-18-31(25-28)37-3/h13-19,25,30,32H,4-12,20-24,26-27H2,1-3H3/t30-,32-/m1/s1 |
InChI Key |
ZVCROHONSVCKKH-XLJNKUFUSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@@H]1C[C@H](N(C1)C)CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1CC(N(C1)C)CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC |
Synonyms |
(2R,4R)-4-lauryloxy-2-(2-(2-(2-(3-methoxyphenyl)ethyl)phenoxyl)-ethyl)1-methylpyrrolidine hydrochloride R-102444 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Diarylalkane Derivative 1 and Its Analogs
Retrosynthetic Analysis of Diarylalkane Derivative 1
Retrosynthetic analysis is a cornerstone of organic synthesis, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For a generic this compound, the primary disconnection points are the carbon-carbon bonds linking the two aryl moieties to the central alkane bridge.
The most intuitive disconnection breaks one of the aryl-alkane bonds. This leads to two primary synthetic strategies. The first involves an electrophilic aromatic substitution, where one aromatic ring acts as a nucleophile attacking an electrophilic alkylating agent derived from the other aryl group and the alkane bridge. This retrosynthetic step points towards a Friedel-Crafts alkylation as a forward synthetic approach.
A second common disconnection strategy involves breaking the bond between one aryl group and the alkyl bridge, suggesting a cross-coupling reaction. In this scenario, one aryl group is functionalized with a leaving group (like a halide) and the other with an organometallic species (like a boronic acid or an organozinc reagent). This pathway logically leads to forward syntheses such as the Suzuki-Miyaura or Negishi cross-coupling reactions.
Classical Synthetic Routes to Diarylalkane Derivatives
Traditional methods for synthesizing diarylalkanes have been widely employed for decades, offering robust and well-understood pathways to these structures.
Friedel-Crafts Alkylation Approaches
The Friedel-Crafts alkylation is a classic and direct method for forming aryl-alkane bonds. This reaction typically involves the reaction of an aromatic compound with an alkyl halide or an alcohol in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). For the synthesis of diarylalkanes, a benzyl (B1604629) halide or a related derivative can be used to alkylate another aromatic ring.
However, this method is often hampered by several drawbacks. These include the potential for over-alkylation, where multiple alkyl groups are added to the aromatic ring, and rearrangement of the alkylating agent, which can lead to a mixture of isomeric products. The harsh reaction conditions and the generation of significant acidic waste also present environmental challenges.
Traditional Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and diarylalkane compounds, offering greater control and functional group tolerance compared to Friedel-Crafts methods.
The Suzuki-Miyaura coupling reaction, which joins an organoboron compound (like a boronic acid or ester) with an organohalide, is a prominent method. For diarylalkane synthesis, this could involve coupling an arylboronic acid with a benzyl halide. The reaction is valued for the stability and low toxicity of the boron reagents.
The Negishi coupling utilizes an organozinc reagent in place of the organoboron compound. Organozinc compounds are often more reactive than their boron counterparts, which can be advantageous in certain synthetic contexts, though they are also more sensitive to air and moisture.
| Reaction | Aryl Component 1 | Aryl Component 2 | Catalyst/Reagent | Key Features |
| Suzuki-Miyaura | Arylboronic acid | Benzyl halide | Palladium catalyst, Base | Stable reagents, good functional group tolerance. |
| Negishi | Aryl organozinc | Benzyl halide | Palladium or Nickel catalyst | High reactivity, useful for less reactive halides. |
Modern and Green Synthetic Methodologies for this compound
In response to the growing need for sustainable chemical processes, recent research has focused on developing more efficient and environmentally friendly methods for synthesizing diarylalkanes.
Electrochemical Synthesis
Electrochemical methods offer a powerful green alternative to traditional synthesis by using electricity to drive chemical reactions, thereby reducing the reliance on stoichiometric chemical oxidants or reductants. In the context of diarylalkane synthesis, electrochemistry can be used to generate reactive intermediates under mild conditions. For instance, the anodic oxidation of certain substrates can create carbocations that then participate in C-H functionalization reactions with an aromatic partner, leading to the desired diarylalkane structure. These methods often proceed at room temperature and avoid the use of harsh reagents, minimizing waste production.
Transition-Metal-Free Approaches
While transition metals like palladium have been instrumental in advancing cross-coupling chemistry, their cost, toxicity, and potential for product contamination are significant concerns. This has spurred the development of transition-metal-free synthetic routes.
One such approach involves the use of photoredox catalysis, where visible light is used to initiate the reaction. Another strategy is base-promoted or base-mediated cross-coupling reactions, which can facilitate the formation of carbon-carbon bonds without the need for a metal catalyst. These methods often align with the principles of green chemistry by avoiding heavy metals and often utilizing more benign reaction conditions.
| Methodology | Driving Force / Catalyst | Key Advantages | Example Application |
| Electrochemical Synthesis | Electric current | Avoids chemical oxidants/reductants, mild conditions, high atom economy. | Anodic C-H/C-H cross-coupling. |
| Transition-Metal-Free | Light (Photoredox), Base | Avoids toxic/costly metals, environmentally benign. | Base-promoted coupling of benzyl halides with aryl compounds. |
Catalytic Hydroarylation and Benzylation
The synthesis of 1,1-diarylalkanes, including this compound, is frequently achieved through catalytic hydroarylation and benzylation reactions. These methods offer efficient and selective pathways for C-C bond formation.
Recent advancements have highlighted the use of various catalytic systems to promote these transformations. For instance, a novel InCl₃/SiO₂-catalyzed hydroarylation of styrenes with arenes under solvent-free conditions provides 1,1-diarylalkanes in high yields with good regioselectivity. organic-chemistry.org This catalyst has demonstrated reusability for up to six cycles without a significant loss of activity. organic-chemistry.org
Another approach involves a palladium-catalyzed deprotonative-cross-coupling process (DCCP) for the C(sp³)-H arylation of diarylmethane derivatives with aryl bromides at room temperature. organic-chemistry.org Furthermore, a combination of copper(I) hydride and palladium catalysis has enabled a hydroarylation protocol that is effective for a wide range of aryl bromides and styrenes under mild conditions. organic-chemistry.org
Nickel-catalyzed reactions have also emerged as a powerful tool. A cross-electrophile coupling reaction between benzyl alcohols and aryl halides, mediated by a low-valent titanium reagent, has been reported. organic-chemistry.org Additionally, nickel-catalyzed asymmetric reductive cross-coupling of (hetero)aryl iodides and benzylic chlorides has been developed to produce enantioenriched 1,1-diarylalkanes. acs.org This method utilizes a new chiral bioxazoline ligand, 4-heptyl-BiOX (L1), to achieve synthetically useful yields and enantioselectivity. acs.org
Transition-metal-free methods have also been explored. The use of catalytic amounts of 3-methyl-1-sulfonic acid imidazolium (B1220033) tetrachloroaluminate ([Msim]AlCl₄) or silica (B1680970) sulfuric acid (SSA) facilitates the efficient benzylation of aromatic compounds with benzyl acetate (B1210297) under mild conditions. organic-chemistry.org
The hydroarylation of styrenes using Montmorillonite K-10 as a heterogeneous catalyst has been shown to be a highly efficient, selective, and recyclable method for synthesizing 1,1-diarylalkanes. tandfonline.com This reaction proceeds with high selectivity and yields in short reaction times. tandfonline.com
A continuous-flow hydroarylation of arenes and heteroarenes with various styrenes using a heterogeneous catalyst has also been developed. ruepinglab.com This method allows for the sequential introduction of reactants into a flow cell, enabling multiple reactions without changing the catalyst and can be scaled up to produce multigram quantities of diarylmethanes. ruepinglab.com
The table below summarizes various catalytic systems for the synthesis of 1,1-diarylalkanes.
| Catalyst System | Reactants | Key Features |
| InCl₃/SiO₂ | Styrenes, Arenes | Solvent-free, reusable catalyst, high yields, good regioselectivity. organic-chemistry.org |
| (NIXANTPHOS)Pd / KN(SiMe₃)₂ | Toluene derivatives, Aryl bromides | Deprotonative activation, room temperature, tolerates various functional groups. organic-chemistry.org |
| CuH / Pd | Aryl bromides, Styrenes | Mild conditions, extensive substrate scope including β-substituted vinylarenes. organic-chemistry.org |
| Ni / TiCl₄(2,6-lutidine) / Mn | Benzyl alcohols, Aryl halides | Cross-electrophile coupling. organic-chemistry.org |
| Ni / Chiral Bioxazoline Ligand | (Hetero)aryl iodides, Benzylic chlorides | Asymmetric synthesis, produces enantioenriched 1,1-diarylalkanes. acs.org |
| Montmorillonite K-10 | Styrenes, Arenes/Heteroarenes | Heterogeneous, environmentally benign, high selectivity and yields. tandfonline.com |
| Heterogeneous Catalyst in Flow | Styrenes, Arenes/Heteroarenes | Continuous-flow, scalable, reusable catalyst. ruepinglab.com |
Deep Eutectic Solvents in Synthesis
Deep eutectic solvents (DESs) are emerging as green and efficient media for organic synthesis, including the production of 1,1-diarylalkanes like this compound. These solvents, typically formed from a mixture of a quaternary ammonium (B1175870) salt and a hydrogen bond donor, offer advantages such as low cost, biodegradability, and non-flammability. magtech.com.cn
A notable application is the use of an iron(III) chloride-based DES, specifically 3FeCl₃·6H₂O/Gly, which acts as both the reaction medium and promoter for Friedel-Crafts benzylations. chemrxiv.orgresearchgate.netresearchgate.net This system facilitates the synthesis of a broad range of asymmetric 1,1-diarylalkanes with good yields and high regioselectivity. chemrxiv.orgresearchgate.net The methodology accommodates various benzylating agents like styrenes, alcohols, acetates, ethers, and chlorides, and is effective even with highly deactivated electrophiles. chemrxiv.orgresearchgate.net A significant advantage of this Fe(III)-based DES is its reusability for at least 20 consecutive cycles without a noticeable decrease in yield. chemrxiv.orgresearchgate.net The synthesis of 1-phenyl-1-xylyl ethane (B1197151) (PXE) has been successfully demonstrated on a multigram scale using this approach. chemrxiv.orgresearchgate.net
The choice of DES components is crucial for optimizing reaction conditions. For instance, in the N-formylation of aromatic amines, a DES synthesized from choline (B1196258) chloride and SnCl₂ has been shown to be highly effective, acting as both a catalyst and solvent. academie-sciences.fr
The table below highlights the use of a specific DES in the synthesis of 1,1-diarylalkanes.
| Deep Eutectic Solvent | Reaction Type | Substrates | Key Advantages |
| 3FeCl₃·6H₂O/Glycine | Friedel-Crafts Benzylation | Arenes, Styrenes, Alcohols, Acetates, Ethers, Chlorides | Dual role as solvent and promoter, high yields, high regioselectivity, reusable for over 20 cycles, effective with deactivated electrophiles. chemrxiv.orgresearchgate.netresearchgate.net |
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The development of methods for the stereoselective synthesis of chiral 1,1-diarylalkanes is a significant area of research due to the prevalence of these motifs in biologically active molecules. researchgate.net Transition-metal catalysis is a primary approach for achieving high enantioselectivity. researchgate.netmdpi.com
Nickel-catalyzed asymmetric hydroarylation of styrenes and 1,3-dienes with arylboronic acids, using chiral spiro aminophosphine (B1255530) ligands, provides an efficient route to enantioenriched 1,1-diarylalkanes. chinesechemsoc.org This redox-neutral reaction is atom-economical and environmentally benign. chinesechemsoc.org The optimization of this reaction involved screening various chiral ligands, with SpiroAP ligands showing high yields and moderate enantioselectivities. chinesechemsoc.org
Another strategy is the nickel-catalyzed asymmetric reductive cross-coupling of (hetero)aryl iodides with benzylic chlorides. acs.org The development of a new chiral bioxazoline ligand was crucial for obtaining products with good yield and enantioselectivity. acs.org This method is compatible with a variety of heterocyclic coupling partners. acs.org
Cooperative catalysis involving copper and palladium has also been successfully employed for the asymmetric hydroarylation of terminal double bonds to synthesize 1,1-diarylalkanes. mdpi.com The choice of ligands for both metals is critical, with DTBM-SEGPHOS for copper and BrettPhos for palladium providing the best results in terms of yield and enantiomeric excess. mdpi.com
A procedure for the selective opening of the cis-2,4,5-triarylimidazoline ring has been developed to form erythro-1,2-diamino-1,2-diarylethane derivatives. researchgate.net These products can then be quantitatively isomerized to the threo-derivatives in the presence of a strong base. researchgate.net
The following table presents selected methods for the stereoselective synthesis of 1,1-diarylalkane derivatives.
| Catalytic System | Reaction Type | Substrates | Chiral Ligand | Outcome |
| Ni(COD)₂ | Asymmetric Hydroarylation | Styrenes, Arylboronic acids | Chiral Spiro Aminophosphine (SpiroAP) | Enantioenriched 1,1-diarylalkanes. chinesechemsoc.org |
| Ni Catalyst | Asymmetric Reductive Cross-Coupling | (Hetero)aryl iodides, Benzylic chlorides | Chiral Bioxazoline | Enantioenriched 1,1-diarylalkanes. acs.org |
| Cu/Pd Cooperative Catalysis | Asymmetric Hydroarylation | Vinyl arenes, Aryl bromides | DTBM-SEGPHOS (for Cu), BrettPhos (for Pd) | 1,1-diarylalkanes with good yields and enantiomeric excess. mdpi.com |
Optimization of Reaction Conditions and Process Development for Research Scale
Optimizing reaction conditions is crucial for developing efficient and scalable synthetic processes for this compound. This involves a systematic evaluation of parameters such as catalyst, solvent, temperature, and reaction time.
For the synthesis of 1,1-diarylalkanes via Friedel-Crafts benzylation in deep eutectic solvents, the reusability of the catalyst-solvent system is a key aspect of process development. researchgate.net The Fe(III)-based DES, 3FeCl₃·6H₂O/Gly, has been shown to be recyclable for at least 20 cycles without significant loss of yield, demonstrating its potential for larger-scale synthesis. researchgate.net The multigram-scale synthesis of 1-phenyl-1-xylyl ethane (PXE) highlights the scalability of this methodology. researchgate.net
In the context of continuous-flow synthesis, a method for the hydroarylation of styrenes using a heterogeneous catalyst has been developed. ruepinglab.com This approach allows for efficient production and easy scale-up, as demonstrated by the preparation of diarylmethanes in multigram quantities. ruepinglab.com
The optimization of nickel-catalyzed asymmetric reductive cross-coupling involved screening various parameters. The choice of ligand, reductant, and solvent were all found to be critical for achieving high yield and enantioselectivity. acs.org For instance, using Mn⁰ as the reductant and dioxane as the solvent were identified as optimal conditions. acs.org
The table below illustrates the optimization of reaction conditions for a specific synthetic method.
| Parameter | Variation | Effect on Yield/Selectivity | Optimal Condition |
| Ligand (for Ni-catalyzed cross-coupling) | L1-L6 | Significant impact on both yield and enantiomeric excess (ee). | L1 (4-heptyl-BiOX) |
| Reductant (for Ni-catalyzed cross-coupling) | Mn⁰, Zn⁰, TDAE | Mn⁰ provided the highest yield. | Mn⁰ |
| Solvent (for Ni-catalyzed cross-coupling) | Dioxane, DMA | Dioxane resulted in better yield and ee. | Dioxane |
| Temperature (for DES-mediated benzylation) | Not specified, but reactions performed under air in a sealed tube. researchgate.net | - | - |
| Catalyst Loading (for hydroarylation) | Not specified, but Montmorillonite K-10 was found to be efficient. tandfonline.com | - | - |
Methodologies for Impurity Profiling in Synthetic Batches for Research Purity
Impurity profiling is a critical step in the development of any new chemical entity to ensure its purity and to identify any potentially undesirable byproducts. According to the International Conference on Harmonization (ICH) guidelines, any impurity present above a 0.1% threshold should be identified and quantified. researchgate.net
The process of impurity profiling for synthetic batches of this compound for research purity typically involves a multi-step approach. A primary tool for this is reversed-phase high-performance liquid chromatography (RP-HPLC). chromatographyonline.com
The development of a robust impurity profiling method begins with the selection of a set of dissimilar chromatographic columns to screen for different selectivities. chromatographyonline.com This is followed by the optimization of the mobile phase pH to achieve the best separation of the main compound from its impurities. chromatographyonline.com
A comprehensive impurity profile aims to detect, identify, and quantify all organic and inorganic impurities, as well as residual solvents. researchgate.net Various analytical techniques are employed for the identification and structural elucidation of impurities, including:
Spectroscopic Methods: UV-Vis, Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are widely used. researchgate.net
Separation Methods: Besides RP-HPLC, other techniques like Gas Chromatography (GC), Capillary Electrophoresis, and Gel Permeation Chromatography can be utilized. researchgate.net
The goal is to develop a chromatographic impurity profile that can effectively detect and separate all identified and unidentified impurities in each new batch of the active compound. chromatographyonline.com This ensures the quality and consistency of the material used for research purposes.
Structure Activity Relationship Sar Studies of Diarylalkane Derivative 1
Rational Design Principles for Diarylalkane Derivative 1 Analogs
The rational design of analogs of this compound is a methodical process that leverages an understanding of the biological target and the principles of molecular interactions to create new compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com This approach is a significant advancement from traditional drug discovery, which often relies on extensive screening of large compound libraries. 182.160.97
A key principle in the rational design of enzyme inhibitors, for instance, is the creation of molecules that are complementary in shape and charge to the active site of the target enzyme. mdpi.com For this compound analogs, this involves a detailed analysis of the target's three-dimensional structure, often obtained through techniques like X-ray crystallography or NMR spectroscopy. 182.160.97 This structure-based design allows for the identification of key binding pockets and interactions that are essential for biological activity. nih.gov
The design process for analogs of this compound also considers the dynamic nature of both the ligand and the target protein. Computational methods, such as molecular dynamics simulations, can provide insights into the conformational changes that occur upon binding, guiding the design of more effective inhibitors. The synthesis of analogs is often guided by the need to explore specific regions of chemical space, systematically modifying the core scaffold to probe for beneficial interactions. nih.gov For example, the development of synthetic methodologies, such as nickel-catalyzed cross-coupling reactions, has enabled the efficient creation of a diverse range of enantioenriched 1,1-diarylalkanes for biological evaluation. acs.org
Furthermore, the principles of fragment-based drug discovery (FBDD) can be applied to the rational design of this compound analogs. nih.gov This involves identifying small molecular fragments that bind to the target and then growing or linking these fragments to create a more potent lead compound. This approach allows for a more efficient exploration of the chemical space and can lead to the discovery of novel binding modes.
Exploration of Substituent Effects on Biological Activity
The biological activity of this compound can be significantly modulated by the introduction of various substituents on its aryl rings. The systematic exploration of these substituent effects is a cornerstone of SAR studies, providing critical information on how electronic and steric properties influence potency and selectivity.
The nature and position of substituents on the aromatic rings can have a profound impact on the molecule's interaction with its biological target. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the aryl rings, which in turn can affect key interactions such as pi-pi stacking or cation-pi interactions with the target protein.
A hypothetical SAR study on a series of this compound analogs could involve the systematic variation of substituents at different positions on the aryl rings. The findings of such a study can be summarized in a data table to illustrate the impact of different functional groups on biological activity.
| Analog | Substituent (R1) | Substituent (R2) | Biological Activity (IC50, µM) |
|---|---|---|---|
| 1a | H | H | 10.5 |
| 1b | 4-Cl | H | 5.2 |
| 1c | 4-F | H | 7.8 |
| 1d | 4-OCH3 | H | 15.1 |
| 1e | H | 4-Cl | 6.1 |
| 1f | H | 3-NO2 | 2.3 |
| 1g | 4-Cl | 3-NO2 | 1.1 |
This table is for illustrative purposes and does not represent actual experimental data.
From this illustrative data, several trends can be observed. The introduction of a chloro group at the para position of one or both aryl rings (analogs 1b and 1e) appears to enhance activity compared to the unsubstituted parent compound (1a). An even greater increase in potency is seen with the introduction of a nitro group at the meta position (analog 1f), and a combination of these substitutions (analog 1g) results in the most potent compound in this hypothetical series. Conversely, an electron-donating methoxy (B1213986) group at the para position (analog 1d) leads to a decrease in activity. These hypothetical findings would suggest that electron-withdrawing groups, particularly at the meta and para positions, are favorable for the biological activity of this class of compounds.
Conformational Analysis and its Influence on Activity
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For this compound and its analogs, the relative orientation of the two aryl rings, governed by rotation around the single bonds of the alkane linker, plays a pivotal role in how the molecule fits into the binding site of its biological target. Conformational analysis is the study of these different spatial arrangements and their relative energies.
The diarylalkane scaffold, while seemingly flexible, can have significant rotational barriers that favor certain conformations over others. The size and nature of the substituents on the aryl rings can influence these preferences. For example, bulky substituents may sterically hinder free rotation, locking the molecule into a more rigid conformation.
The biological activity of this compound is likely dependent on it adopting a specific "bioactive conformation" that allows for optimal interactions with its target. If the molecule is highly flexible and exists as a mixture of many conformers in solution, a significant energy penalty may be required to adopt the bioactive conformation, leading to lower potency. Conversely, if the molecule is pre-organized in a conformation that is close to the bioactive one, binding will be more favorable.
Nuclear Magnetic Resonance (NMR) techniques, such as the Nuclear Overhauser Effect (NOE), can be used to experimentally determine the preferred conformations of diarylalkane derivatives in solution. Computational methods, such as molecular mechanics and quantum chemical calculations, can also be employed to calculate the potential energy surface for rotation around the key bonds and identify the most stable conformers.
A hypothetical study might reveal that the two aryl rings in the most active analogs of this compound adopt a specific "gauche" or "anti" conformation relative to each other. This information is invaluable for the design of new analogs with improved activity, for example, by introducing chemical modifications that stabilize the desired bioactive conformation.
Pharmacophore Modeling for this compound
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. For this compound, a pharmacophore model would represent the key steric and electronic features that are critical for its interaction with its biological target.
A pharmacophore model is typically generated by aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.
For this compound and its analogs, a pharmacophore model would likely include the two aromatic rings as hydrophobic features. Depending on the substituents present, additional features such as hydrogen bond acceptors (e.g., from a nitro or carbonyl group) or donors (e.g., from a hydroxyl or amino group) could be identified as being crucial for activity.
Once a pharmacophore model has been developed and validated, it can be used as a 3D query to search large chemical databases for new compounds that match the pharmacophore and are therefore likely to be active. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds with diverse chemical scaffolds.
The development of a pharmacophore model for this compound would involve the following steps:
Selection of a training set: A diverse set of active analogs of this compound with known biological activities is selected.
Conformational analysis: The possible conformations of each molecule in the training set are generated.
Molecular alignment: The molecules are aligned based on their common chemical features.
Pharmacophore generation: The common features that are present in the most active molecules are identified and used to create a pharmacophore model.
Validation: The model is tested for its ability to distinguish between active and inactive molecules.
A validated pharmacophore model for this compound would be a valuable tool for guiding the design and discovery of new, more potent analogs.
Chemoinformatic Approaches to SAR Elucidation
Chemoinformatics employs computational and informational techniques to solve problems in the field of chemistry, with a significant application in drug discovery. For this compound, chemoinformatic approaches can be instrumental in elucidating the complex structure-activity relationships within a series of analogs.
One of the primary chemoinformatic tools is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR attempts to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating a set of numerical descriptors for each molecule that encode its physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters.
For a series of this compound analogs, a QSAR model could be developed using the following steps:
Data collection: A dataset of this compound analogs with their corresponding biological activities is compiled.
Descriptor calculation: A wide range of molecular descriptors is calculated for each analog.
Model building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A predictive QSAR model can be used to estimate the biological activity of newly designed analogs before they are synthesized, thereby prioritizing the most promising candidates and saving time and resources.
Other chemoinformatic approaches that can be applied to the SAR elucidation of this compound include:
Chemical space analysis: This involves visualizing the chemical space occupied by a set of compounds to understand their diversity and identify areas for further exploration.
Similarity searching: This technique is used to find new compounds that are structurally similar to a known active compound, such as this compound.
Machine learning: Advanced machine learning models can be trained on large datasets of chemical structures and biological activities to identify complex patterns and make accurate predictions. researchgate.net
The integration of these chemoinformatic tools provides a powerful framework for understanding the SAR of this compound and for the rational design of new and improved analogs.
Molecular Mechanisms of Action and Target Identification for Diarylalkane Derivative 1
High-Throughput Screening (HTS) Strategies for Identification of Active Diarylalkane Derivatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast libraries of chemical compounds against specific biological targets. bmglabtech.com The primary objective of HTS is to identify "hits" or "leads"—compounds that exhibit a desired activity, which then serve as the foundation for further optimization. bmglabtech.comlabmanager.com
The HTS process for identifying active diarylalkane derivatives, including Diarylalkane derivative 1, typically involves several key stages:
Assay Preparation: This initial phase involves the preparation of samples and the selection of an appropriate assay format and detection technology. labmanager.com The choice of assay is contingent on the nature of the biological target, which could be a purified enzyme, a receptor, or a complex cellular pathway. nih.govevotec.com
Pilot Screen: A smaller-scale pilot screen is conducted to validate the methodology, including the robotics, chemical reagents, and data analysis pipelines. labmanager.com
Primary Screen: The full compound library is screened against the target to identify initial hits. labmanager.com Detection methods often rely on fluorescence-based measurements due to their speed and sensitivity. labmanager.comjapsonline.com
Secondary Screen: Hits from the primary screen undergo further testing to confirm their activity and to begin to establish a structure-activity relationship (SAR). labmanager.com
Various detection technologies are employed in HTS, including Fluorescence Resonance Energy Transfer (FRET) and Homogeneous Time-Resolved Fluorescence (HTRF), which allow for the screening of over 100,000 samples per day. japsonline.com The integration of robotics, automation, and miniaturization has made it possible to screen even larger numbers of compounds efficiently. japsonline.com
Enzyme Inhibition and Activation Studies by this compound
Once identified through HTS, promising compounds like this compound are subjected to detailed studies to characterize their effects on enzyme activity. These studies are crucial for understanding the compound's mechanism of action at a molecular level.
Kinetic Analysis of Enzyme-Compound Interactions
Enzyme kinetics studies are performed to determine how this compound interacts with its target enzyme. du.ac.in These analyses provide quantitative measures of the compound's potency and can reveal its mode of inhibition.
The Michaelis-Menten equation is a fundamental model used to describe enzyme kinetics. egyankosh.ac.inkhanacademy.org However, when a product of the reaction inhibits the enzyme, an integrated Michaelis-Menten equation (IMME) may provide a more accurate model. mdpi.com Key parameters determined from kinetic analyses include:
Kм (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A low Kм value generally indicates a high affinity of the enzyme for its substrate. du.ac.in
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. khanacademy.org
kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time. du.ac.in
Different types of enzyme inhibition (competitive, non-competitive, and uncompetitive) can be distinguished by analyzing how the inhibitor affects Kм and Vmax, often visualized using Lineweaver-Burk plots. du.ac.inkhanacademy.org
Table 1: Hypothetical Kinetic Parameters for this compound
| Parameter | Value | Unit | Description |
| Kм | 5.2 | µM | Michaelis Constant |
| Vmax | 120 | nmol/min | Maximum Velocity |
| kcat | 15 | s⁻¹ | Turnover Number |
| Ki | 0.8 | µM | Inhibition Constant |
This table presents hypothetical data for illustrative purposes.
Selectivity Profiling against Enzyme Panels
A crucial aspect of drug development is to ensure that a compound is selective for its intended target, minimizing off-target effects. Selectivity profiling involves testing this compound against a broad panel of enzymes to assess its specificity. plos.org
Differential Scanning Fluorimetry (DSF) is one technique used for rapid and robust screening of compound libraries to determine their selectivity. nih.gov This method monitors the thermal stabilization of a protein upon ligand binding, providing a measure of interaction without the need for an active enzyme or known substrate. nih.gov The results from such profiling help to identify any potential cross-reactivity with other kinases or enzymes, which is critical for interpreting the compound's biological effects. plos.org
Receptor Binding and Modulation by this compound
In addition to interacting with enzymes, diarylalkane derivatives may exert their effects by binding to and modulating the function of cellular receptors.
Ligand Binding Assays
Ligand binding assays are analytical techniques used to measure the direct interaction between a compound (ligand) and its receptor. emerypharma.comgiffordbioscience.com These assays are fundamental in drug development for identifying potential drug candidates based on their binding affinity. emerypharma.com
Radioligand binding assays are a sensitive method used to quantify the binding of a ligand to its receptor. revvity.com These assays can determine key binding parameters:
Kd (Dissociation Constant): A measure of the affinity of a ligand for its receptor. A lower Kd value indicates higher affinity. giffordbioscience.com
Ki (Inhibition Constant): Represents the potency of a compound in inhibiting the binding of another ligand. giffordbioscience.com
Bmax (Maximum Binding Capacity): Indicates the total number of available binding sites in a given sample. giffordbioscience.com
Fluorescence-based binding assays, such as time-resolved Förster resonance energy transfer (TR-FRET), offer a non-radioactive alternative with high throughput capabilities. frontiersin.org
Table 2: Hypothetical Receptor Binding Data for this compound
| Receptor Target | Kd (nM) | Ki (nM) | Bmax (fmol/mg protein) | Assay Type |
| Receptor X | 15 | 25 | 250 | Radioligand Binding |
| Receptor Y | >1000 | >1000 | Not Determined | TR-FRET |
This table presents hypothetical data for illustrative purposes.
Functional Assays for Receptor Response
Functional assays are essential to determine the physiological consequence of a compound binding to a receptor. giffordbioscience.com These assays measure the cellular response following receptor activation or inhibition. They provide crucial information on a compound's efficacy and potency.
Key parameters derived from functional assays include:
EC50 (Half Maximal Effective Concentration): The concentration of a drug that produces 50% of its maximum effect. giffordbioscience.com
IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce a specific biological response by 50%. giffordbioscience.com
Emax (Maximum Effect): The maximum response achievable with a drug. giffordbioscience.com
These assays can reveal whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist/antagonist. For instance, studies on xanthine (B1682287) derivatives as A2B adenosine (B11128) receptor antagonists have demonstrated a link between a ligand's residence time at the receptor and its functional effect, highlighting the importance of kinetic parameters in drug efficacy. semanticscholar.org
Protein-Protein Interaction Modulation by this compound
The ability of small molecules to modulate protein-protein interactions (PPIs) is a critical aspect of modern drug discovery, offering the potential to disrupt pathological signaling cascades. nih.gov While direct evidence for the specific modulation of PPIs by this compound is not yet extensively documented in publicly available research, the broader class of diarylalkane compounds has been implicated in interfering with cellular processes that are heavily reliant on such interactions.
The anti-inflammatory effects observed with some diarylalkane-related structures suggest a potential to interfere with the assembly of protein complexes essential for inflammatory signaling. pharmafocusasia.com For instance, the interaction between key signaling proteins in pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are prime candidates for modulation. mdpi.combiognosys.com These pathways are central to the inflammatory response in pancreatitis. mdpi.com The disruption of PPIs within these cascades could prevent the downstream activation of pro-inflammatory genes.
Future research will likely focus on identifying the specific protein complexes that this compound interacts with. Techniques such as co-immunoprecipitation followed by mass spectrometry could reveal its binding partners and shed light on how it may disrupt or stabilize specific PPIs to exert its therapeutic effects.
Cellular Pathway Modulation by this compound
The pathogenesis of pancreatitis involves a complex interplay of cellular signaling pathways that regulate inflammation, apoptosis, and cellular stress. mdpi.com While specific studies on this compound are limited, related compounds and the general class of diarylalkanes have been shown to modulate key inflammatory pathways.
Table 1: Potential Cellular Pathways Modulated by Diarylalkane Compounds
| Pathway | Potential Effect | Implication in Pancreatitis | Supporting Evidence for Related Compounds |
| NF-κB Signaling | Inhibition | Reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-6). nih.gov | Some diarylheptanoids and other anti-inflammatory compounds inhibit NF-κB activation. mdpi.comfrontiersin.org |
| MAPK Signaling (p38, JNK, ERK) | Modulation | Attenuation of cellular stress and inflammatory responses. biognosys.com | Various natural and synthetic compounds with anti-inflammatory properties are known to target MAPK pathways. mdpi.comsemanticscholar.org |
| Apoptosis Pathways | Regulation | Potential to reduce premature acinar cell death or promote the removal of damaged cells. medscape.com | Some diarylmethane derivatives have been linked to the induction of apoptosis in cancer cells, suggesting a potential to modulate cell death pathways. |
Research into the precise effects of this compound on these and other cellular pathways is crucial. Transcriptomic and proteomic analyses of cells treated with the compound could provide a comprehensive overview of the modulated pathways, offering a clearer picture of its mechanism of action in pancreatitis.
Target Deconvolution and Validation Methodologies
Identifying the direct molecular targets of a bioactive compound is a fundamental step in understanding its mechanism of action and for further drug development. A variety of methodologies, broadly categorized as target deconvolution and validation techniques, are employed for this purpose.
Target Deconvolution refers to the process of identifying the specific molecular targets of a compound identified through phenotypic screening. Common approaches include:
Affinity-Based Methods: These techniques utilize a modified version of the compound to "pull down" its binding partners from a cell lysate. medchemexpress.com Examples include affinity chromatography and chemical proteomics. medchemexpress.com
Genetic and Genomic Approaches: Methods like CRISPR-based screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target protein or pathway.
Computational Methods: In silico approaches such as inverse virtual screening can predict potential targets by docking the compound against a library of protein structures.
Target Validation involves confirming that the identified target is indeed responsible for the observed biological effect of the compound. This is a critical step to ensure the physiological relevance of the findings. Methodologies for target validation include:
Biophysical Interaction Studies: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity between the compound and the purified target protein.
Cellular Target Engagement Assays: The cellular thermal shift assay (CETSA) can confirm that the compound binds to its target within a cellular context. frontiersin.org
Genetic Manipulation: Overexpression or knockdown/knockout of the target gene can be used to demonstrate that the cellular response to the compound is dependent on the presence and activity of the target protein.
While specific target deconvolution and validation studies for this compound are not yet published, the application of these established methodologies will be essential to fully elucidate its molecular mechanism of action in pancreatitis.
Preclinical Biological Evaluation of Diarylalkane Derivative 1 in Research Models
In Vitro Cellular Assays for Diarylalkane Derivative 1 Activity
The initial stages of evaluating this compound involved a variety of in vitro cellular assays to elucidate its mechanism of action and biological effects. These assays are fundamental in drug discovery for identifying compounds that can alter cellular phenotypes in a desired manner. wikipedia.org
One of the key findings from these cellular assays was the dose-dependent anti-inflammatory activity of this compound. It demonstrated the ability to suppress nitric oxide (NO) release in RAW264.7 macrophages that were activated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). acs.org Additionally, some diarylalkane derivatives have shown potential as inhibitors of binuclear enzymes like tyrosinase, which is involved in melanin (B1238610) production. google.com
Cell-Based Reporter Gene Assays
Cell-based reporter gene assays are crucial tools for measuring the bioactivity of therapeutic agents and understanding their impact on specific signaling pathways. rsc.orgnih.gov These assays typically involve cells that have been engineered to express a reporter gene, such as luciferase, under the control of a specific promoter or response element. rsc.orgmdpi.com The activity of the reporter gene serves as an indicator of the activation or inhibition of the targeted pathway.
For this compound, reporter gene assays have been employed to investigate its effects on pathways relevant to inflammation and other disease processes. cuhk.edu.hk For instance, assays using HEK293T cells with a reporter gene can interrogate the effect of a compound on translation. cuhk.edu.hk Such assays are instrumental in quantitatively measuring the cleavage of distinct substrates by enzymes like γ-secretase, which is relevant in Alzheimer's disease research. nih.gov The specificity of these assays allows for the differentiation of a compound's effects on various cellular targets. mdpi.com
Phenotypic Screening in Cellular Systems
Phenotypic screening is a cornerstone of drug discovery, aiming to identify substances that induce a desired change in the phenotype of a cell or organism. wikipedia.org This approach has been applied to this compound to assess its broader effects on cellular behavior. Phenotypic screens can be conducted in various model organisms, offering the advantage of evaluating test agents in the context of fully integrated biological systems. wikipedia.orgnih.gov
In the evaluation of this compound, phenotypic screening has been used to identify its potential therapeutic benefits across different disease models. bikaken.or.jp Network pharmacological screening has suggested that the mechanisms of action for some diarylalkane derivatives may be related to cell migration and apoptosis. acs.org This type of screening provides a holistic view of a compound's effects and can uncover novel therapeutic applications. The selection of an optimal cell line is critical for the success of phenotypic screening, as it depends on the specific task and the molecular mechanisms of the compounds being tested. nih.gov
High-Content Imaging Analysis of Cellular Effects
High-content imaging (HCI) offers a scalable and detailed approach to analyzing the effects of compounds on cellular morphology and function. nih.gov This technology combines automated microscopy with sophisticated image analysis to extract quantitative data from cells, providing insights into a compound's mechanism of action.
For this compound, HCI would be instrumental in visualizing and quantifying cellular changes induced by the compound. This could include assessing effects on cell cycle, apoptosis, and the expression of specific protein markers. For example, Western blotting experiments have confirmed that certain diarylalkane derivatives can down-regulate key proteins such as Bcl-2, MMP9, and EGFR at the protein level. acs.org HCI can provide spatial and temporal information about these changes within the cellular context, complementing data from other assays.
Ex Vivo Tissue Model Studies with this compound
Ex vivo studies, which are conducted on tissue removed from an organism, serve as a bridge between in vitro and in vivo research. These models allow for the investigation of a compound's effects in a more complex, multicellular environment while maintaining a degree of experimental control.
For this compound, ex vivo models have been utilized to further explore its anti-inflammatory properties. One common ex vivo assay involves measuring the inhibition of leukotriene (LT) biosynthesis in whole blood challenged with an ionophore. researchgate.net For example, a selective five-lipoxygenase-activating protein (FLAP) inhibitor, AM803, demonstrated sustained inhibition of LTB4 biosynthesis in an ex vivo rat whole blood assay. researchgate.net Such studies provide valuable pharmacokinetic and pharmacodynamic data that can help predict in vivo efficacy.
In Vivo Animal Model Efficacy Studies of this compound (e.g., pancreatitis research models, anti-inflammatory models)
In vivo studies in animal models are essential for evaluating the therapeutic efficacy and potential of a drug candidate in a living organism. nih.govnih.gov These models are designed to mimic human diseases and provide a platform for assessing a compound's performance in a complex physiological system. researchgate.net this compound has been investigated in various animal models, particularly for its potential in treating pancreatitis and inflammatory conditions. 18.102.120medchemexpress.com
The selection of an appropriate animal model is crucial and depends on the specific disease being studied. nih.gov For instance, genetically engineered mouse models (GEMMs) can accurately recapitulate human cancers and are valuable for testing new therapeutics. nih.gov
Rodent Models of Disease (e.g., neuroinflammation, specific organ disorders)
Rodent models are widely used in preclinical research due to their physiological and genetic similarities to humans. nih.gov These models have been instrumental in studying the efficacy of this compound in the context of specific diseases like neuroinflammation and pancreatitis. 18.102.120medchemexpress.comgoogle.com
In the realm of neuroinflammation, which is a key factor in neurodegenerative diseases like Alzheimer's, rodent models are often induced by agents like lipopolysaccharide (LPS). nih.govmdpi.com LPS administration can trigger an inflammatory response in the brain, leading to cognitive deficits and mimicking aspects of Alzheimer's pathology. mdpi.com The evaluation of compounds in these models can reveal their potential to mitigate neuroinflammatory processes. frontiersin.org
For pancreatitis research, several rodent models are available, including those induced by caerulein, L-arginine, or retrograde pancreatic duct infusion of sodium taurocholate. nih.govuj.edu.plnih.gov These models replicate different aspects of human pancreatitis, from mild edematous forms to severe necrotizing pancreatitis. uj.edu.plnih.gov A mouse model of chronic pancreatitis induced by partial ligation of the pancreatic duct has also been shown to encapsulate the macrophage profile seen in human chronic pancreatitis. frontiersin.org The use of this compound in such models is aimed at assessing its ability to reduce pancreatic inflammation, edema, and acinar cell necrosis. 18.102.120medchemexpress.comnih.gov
Table of Research Findings for this compound
| Evaluation Method | Model System | Key Findings | Reference |
|---|---|---|---|
| In Vitro Cellular Assay | RAW264.7 Macrophages | Dose-dependent suppression of nitric oxide (NO) release. | acs.org |
| In Vitro Cellular Assay | HeLa Cells | Demonstrated cytotoxic effects with an IC50 value of 5.43 μM. | acs.org |
| In Vitro Cellular Assay | HepG2 Cells | Showed moderate inhibitory effects with an IC50 value of 30.62 μM. | acs.org |
| In Vivo Animal Model | Pancreatitis Research Models | Investigated for potential therapeutic effects in pancreatitis. | 18.102.120medchemexpress.com |
| In Vivo Animal Model | Anti-inflammatory Models | Evaluated for its anti-inflammatory activity in various models. | researchgate.netnih.gov |
Non-Rodent Animal Models for this compound Evaluation
The evaluation of this compound in non-rodent animal models is a critical step in preclinical research, providing data on pharmacokinetics, pharmacodynamics, and safety that is often more translatable to human physiology than data from rodent models alone. nih.govfacellitate.com The selection of appropriate non-rodent species is based on similarities in metabolic pathways and target organ physiology to humans. nih.gov For this compound, key non-rodent models include canines (specifically Beagle dogs), minipigs, and non-human primates (such as cynomolgus monkeys). nc3rs.org.ukmdpi.com
These larger animal models are particularly valuable for cardiovascular safety studies, where parameters like blood pressure, heart rate, and electrocardiograms (ECG) can be monitored using telemetry devices. nc3rs.org.uk Such studies are essential for identifying any potential cardiovascular liabilities of this compound before it progresses to human clinical trials. nc3rs.org.uk Furthermore, the use of non-rodent models is often mandated by regulatory agencies to provide a comprehensive preclinical safety and efficacy profile. facellitate.com The longer lifespan and larger size of these animals also allow for more complex study designs, including chronic dosing regimens and the collection of larger biological samples for analysis. nih.gov
Table 1: Key Non-Rodent Animal Models for this compound Evaluation
| Animal Model | Key Rationale for Use | Primary Endpoints Evaluated |
|---|---|---|
| Beagle Dog | Well-characterized model with historical data; similar drug metabolism to humans for certain pathways. mdpi.com | Pharmacokinetics, oral bioavailability, cardiovascular safety. nc3rs.org.uknih.gov |
| Minipig | Anatomical and physiological similarities to humans, particularly skin and gastrointestinal tract. | Dermal toxicity, metabolism, cardiovascular safety. nc3rs.org.uk |
| Cynomolgus Monkey | Closest phylogenetic relationship to humans, providing highly relevant immunological and metabolic data. nc3rs.org.ukmdpi.com | Efficacy, immunogenicity, advanced safety pharmacology. nc3rs.org.uk |
Pharmacodynamic (PD) Studies in Preclinical Models
Pharmacodynamic studies are essential to understand the relationship between the concentration of this compound at the site of action and its pharmacological effect. nih.gov These studies are crucial for establishing proof-of-concept and for determining the potential therapeutic window of the compound.
The identification and validation of biomarkers are fundamental to the preclinical pharmacodynamic evaluation of this compound. nih.gov Biomarkers are measurable indicators of a biological state or condition and can be used to monitor the therapeutic effect or potential toxicity of a drug. nih.gov For this compound, a multi-pronged approach is employed for biomarker discovery, integrating proteomics, metabolomics, and transcriptomics.
Proteomics: Techniques such as mass spectrometry-based proteomics are used to identify changes in protein expression in response to treatment with this compound. This can reveal the molecular targets of the compound and downstream signaling pathways that are modulated.
Metabolomics: By analyzing the metabolic profiles of biological fluids and tissues, researchers can identify changes in endogenous metabolites that are indicative of the pharmacological activity of this compound. thermofisher.com This approach can provide insights into the mechanism of action and potential off-target effects. thermofisher.com
Transcriptomics: RNA sequencing (RNA-Seq) is utilized to analyze changes in gene expression following exposure to the compound, which can help in identifying novel biomarkers and understanding the genetic basis of the response to this compound. rsc.org
Once potential biomarkers are identified, they undergo a rigorous validation process to ensure they are sensitive, specific, and reproducible. nih.gov This may involve the development of specific assays, such as enzyme-linked immunosorbent assays (ELISAs) or quantitative polymerase chain reaction (qPCR) assays, to measure the biomarker in preclinical samples. nih.gov
Determining the dose-response relationship is a cornerstone of preclinical pharmacodynamic studies, as it describes the magnitude of the response to this compound as a function of its dose. numberanalytics.com These studies are critical for identifying the optimal dose range that produces the desired therapeutic effect while minimizing potential adverse effects. numberanalytics.com
In animal models, efficacy is assessed by measuring relevant physiological or pathological endpoints. For example, if this compound is being developed as an anti-inflammatory agent, efficacy might be measured by the reduction in paw edema in a rodent model of inflammation. A typical dose-response study involves administering a range of doses of this compound to different groups of animals and measuring the efficacy outcome. The data is then plotted to generate a dose-response curve, from which key parameters such as the half-maximal effective dose (ED50) can be determined. numberanalytics.com
Table 2: Hypothetical Dose-Response Data for this compound in a Murine Model of Efficacy
| Dose (mg/kg) | Mean Efficacy Outcome (% Inhibition) | Standard Deviation |
|---|---|---|
| 0.1 | 15 | 3.2 |
| 1 | 45 | 5.1 |
| 10 | 85 | 4.5 |
| 100 | 95 | 2.8 |
Absorption, Distribution, Metabolism, Excretion (ADME) Research in Preclinical Contexts
ADME studies are fundamental to understanding the pharmacokinetic properties of this compound, which govern its concentration and persistence in the body. nih.govfrontiersin.org
In vitro metabolic stability assays are early-stage screens used to predict how quickly this compound will be metabolized in the body. srce.hrif-pan.krakow.pl These assays typically utilize liver fractions, such as microsomes or S9 fractions, which contain the primary drug-metabolizing enzymes. selvita.comevotec.com The compound is incubated with these fractions, and its disappearance over time is monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hr The results are expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint). if-pan.krakow.pl
Metabolite identification is performed in parallel to understand the biotransformation pathways of this compound. mass-analytica.com High-resolution mass spectrometry (HRMS) is a key technique for this purpose, allowing for the determination of the elemental composition of metabolites. thermofisher.comnih.gov By comparing the fragmentation patterns of the parent compound and its metabolites, the sites of metabolic modification can be elucidated. thermofisher.com This information is crucial for identifying potentially active or toxic metabolites.
Table 3: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Mouse | 25 | 27.7 |
| Rat | 40 | 17.3 |
| Dog | 65 | 10.7 |
| Monkey | 55 | 12.6 |
| Human | 75 | 9.2 |
In vivo pharmacokinetic studies are conducted in animal models to determine the absorption, distribution, metabolism, and excretion of this compound in a whole organism. nih.govbioivt.com These studies involve administering the compound to animals, typically via the intended clinical route (e.g., oral or intravenous), and collecting blood and tissue samples at various time points. frontiersin.org
The concentration of this compound and its major metabolites in these samples is quantified using validated bioanalytical methods, such as LC-MS/MS. bioivt.com From the concentration-time data, key pharmacokinetic parameters are calculated, including:
Bioavailability (%F): The fraction of the administered dose that reaches the systemic circulation. frontiersin.org
Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
Elimination Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half. frontiersin.org
Volume of Distribution (Vd): An apparent volume that describes the extent of drug distribution in the body.
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
These parameters provide a comprehensive understanding of the pharmacokinetic profile of this compound and are essential for predicting human pharmacokinetics and designing clinical trials. optibrium.com
Table 4: In Vivo Pharmacokinetic Parameters of this compound in Different Species Following a Single Oral Dose
| Species | Bioavailability (%F) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |
|---|---|---|---|---|
| Mouse | 35 | 850 | 0.5 | 2.1 |
| Rat | 45 | 1200 | 1.0 | 3.5 |
| Dog | 60 | 1500 | 2.0 | 6.2 |
Computational Chemistry and Rational Design Strategies for Diarylalkane Derivative 1
Molecular Docking and Ligand-Protein Interaction Analysis of Diarylalkane Derivative 1
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. brieflands.com This method is crucial for understanding the binding mode of this compound at a molecular level, which is the first step in unraveling its therapeutic mechanism. Given its potential application in pancreatitis, relevant protein targets include those implicated in the disease's pathology, such as pancreatic lipase (B570770) (PL), which is involved in fat digestion, and Estrogen-related receptor gamma (ERRγ), a protein critical for preventing pancreatic auto-digestion. nih.govnomisfoundation.ch
The docking process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function then estimates the binding affinity, with lower binding energy scores typically indicating a more favorable interaction. Analysis of the resulting docked pose reveals specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are essential for stabilizing the complex. nih.gov
For instance, docking this compound into the active site of pancreatic lipase (a key enzyme in pancreatitis) would aim to identify interactions with catalytic triad (B1167595) residues like Ser153, His264, and Asp177, potentially inhibiting the enzyme's function. nih.gov The diarylalkane core would likely form hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, while the ester and methoxy (B1213986) functional groups could act as hydrogen bond acceptors or donors.
Table 1: Hypothetical Molecular Docking Results and Key Interactions of this compound with a Pancreatic Target
| Parameter | Result | Interacting Residues (Example) | Interaction Type |
| Binding Energy | -9.5 kcal/mol | - | - |
| Hydrogen Bonds | 2 | Ser153, Gly76 | O-H···O, N-H···O |
| Hydrophobic Interactions | Multiple | Phe78, Leu154, Tyr115 | Alkyl, Pi-Alkyl |
| π-π Stacking | 1 | Phe216 | Aromatic-Aromatic |
This table presents hypothetical data to illustrate typical docking analysis results.
Molecular Dynamics Simulations for this compound Binding
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations are essential for assessing the stability of the predicted binding mode of this compound and understanding the conformational changes that may occur upon binding. frontiersin.org
The process begins with the docked complex of this compound and its target protein, which is placed in a simulated physiological environment (a box of water molecules and ions). The forces between all atoms are calculated, and Newton's laws of motion are applied to simulate their movements over a set period, typically nanoseconds to microseconds. mdpi.comfrontiersin.org
Key metrics are analyzed from the simulation trajectory to evaluate stability:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound. frontiersin.org
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High fluctuations in the binding site can suggest instability, while stable residue positions confirm a consistent interaction pattern. frontiersin.org
Table 2: Representative Molecular Dynamics Simulation Stability Metrics
| Complex | Average RMSD (Protein Cα) | Average RMSF (Binding Site Residues) | Interpretation |
| Apo-Protein (unbound) | 2.5 Å | 1.8 Å | Baseline flexibility |
| Protein-Derivative 1 Complex | 1.5 Å | 0.8 Å | Stable complex, reduced flexibility upon binding |
This table shows representative data illustrating how MD simulations can demonstrate the stability of a ligand-protein complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, a QSAR study would be invaluable for guiding the synthesis of new analogs with improved potency. nih.gov
A QSAR study involves several steps:
Data Set Preparation: A series of analogs of this compound would be synthesized and their biological activity (e.g., IC50 for inhibiting a target enzyme) would be measured.
Descriptor Calculation: For each analog, various molecular descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) or 3D descriptors (e.g., molecular shape, surface area).
Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create an equation that links the descriptors to the observed biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
The resulting QSAR model can predict the activity of newly designed, unsynthesized analogs, saving time and resources. For example, a model might reveal that increasing the hydrophobicity of one of the aryl rings while adding a hydrogen bond donor to the side chain enhances activity. This insight allows medicinal chemists to prioritize the synthesis of the most promising candidates.
Table 3: Example of a 2D-QSAR Model and Predicted Activity for this compound Analogs
| Compound | R1 Group | R2 Group | CrippenLogP | nHBDon | Experimental pIC50 | Predicted pIC50 |
| Derivative 1 | -OCH3 | -H | 5.8 | 0 | 7.2 | 7.15 |
| Analog A | -OH | -H | 5.5 | 1 | 7.5 | 7.48 |
| Analog B | -OCH3 | -Cl | 6.3 | 0 | 7.0 | 7.05 |
| Analog C | -H | -H | 5.4 | 0 | 6.8 | 6.82 |
QSAR Equation Example: pIC50 = 0.5CrippenLogP + 1.2nHBDon + C. This table and equation are for illustrative purposes.
Virtual Screening Approaches for Novel Diarylalkane Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach can be used to discover novel chemical scaffolds that mimic the key binding features of this compound but possess different core structures, potentially leading to new intellectual property and improved drug-like properties.
There are two main types of virtual screening:
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. Millions of compounds are computationally docked into the binding site, and those with the best docking scores are selected for further investigation. nih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method uses the structure of a known active ligand, like this compound, as a template. The screening searches for molecules in a database that have a similar shape (shape-based screening) or share similar chemical features (pharmacophore-based screening). nih.gov
A pharmacophore model for this compound would consist of key chemical features essential for binding, such as two aromatic rings, a hydrogen bond acceptor, and a hydrophobic region. This model would then be used as a 3D query to filter large compound databases (e.g., ZINC, ChemBridge) to find diverse molecules that match the pharmacophore, thus identifying novel diarylalkane-like scaffolds. nih.govchemrxiv.org
De Novo Drug Design Approaches Utilizing this compound Scaffolds
De novo drug design is a computational strategy for creating entirely new molecules from scratch, atom-by-atom or fragment-by-fragment, within the constraints of a target's binding site. frontiersin.org This approach is particularly powerful for generating novel and diverse chemical matter. The diarylalkane scaffold of Derivative 1 can serve as a foundation for such design efforts. researchgate.net
The process can be approached in two ways:
Scaffold Decoration: Starting with the core diarylalkane scaffold, computational algorithms can explore different chemical substitutions at various positions to optimize interactions with the target protein. The algorithm suggests modifications that improve binding affinity or other desired properties. arxiv.org
Fragment-Based Growing: Small molecular fragments are placed at favorable positions within the binding site. Algorithms then link these fragments together or "grow" them to form a complete molecule that fits optimally in the pocket, potentially recreating the diarylalkane motif or generating a completely new scaffold that maintains the key interaction points. nih.gov
Modern de novo design often employs artificial intelligence and generative models, which can learn the rules of chemical bonding and structure to propose novel, synthesizable molecules with high predicted activity. frontiersin.orgarxiv.org Tools like DeepScaffold can use the diarylalkane structure as a seed to generate thousands of new potential drug candidates. researchgate.net
ADME Prediction and Optimization using Computational Tools for this compound
A compound's efficacy is dependent not only on its binding affinity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Computational tools are widely used in early drug discovery to predict these properties, helping to identify and eliminate candidates with poor pharmacokinetic profiles before costly synthesis and testing.
For this compound, various ADME parameters can be calculated based on its structure using web servers and software like SwissADME or pkCSM. Key predicted properties include:
Lipophilicity (logP): Affects solubility, permeability, and metabolism.
Aqueous Solubility (logS): Crucial for absorption and formulation.
Gastrointestinal (GI) Absorption: Predicts how well the drug is absorbed from the gut.
Blood-Brain Barrier (BBB) Permeation: Important for CNS targets, but generally undesirable for peripherally acting drugs like those for pancreatitis.
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.
Drug-likeness Rules: Evaluates compliance with filters like Lipinski's Rule of Five, which helps assess oral bioavailability.
If this compound shows a potential liability, such as predicted poor solubility or inhibition of a major CYP enzyme, computational tools can guide its optimization. For example, if logP is too high, medicinal chemists can use the model to explore structural modifications that would reduce lipophilicity without sacrificing binding affinity.
Table 4: In Silico ADME Prediction Profile for this compound
| Property | Predicted Value | Acceptable Range | Interpretation |
| Molecular Weight | 537.77 g/mol | < 500 | Violation (1) |
| logP (Lipophilicity) | 5.85 | < 5 | Violation (1) |
| Hydrogen Bond Donors | 0 | ≤ 5 | Compliant |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Compliant |
| Lipinski's Rule of Five | 2 Violations | 0-1 Violations | Reduced likelihood of oral bioavailability |
| GI Absorption | Low | High | Potential issue for oral administration |
| BBB Permeant | No | No | Favorable for a peripheral target |
| CYP2D6 Inhibitor | Yes | No | Potential for drug-drug interactions |
This table presents data predicted by standard computational ADME tools and highlights areas for potential optimization.
Advanced Research Applications and Analytical Methodologies for Diarylalkane Derivative 1
Diarylalkane Derivative 1 as a Chemical Probe in Biological Systems
The structural framework of this compound makes it an excellent candidate for development as a chemical probe to investigate biological systems. Chemical probes are powerful tools used to study the function of proteins and explore molecular mechanisms within a cellular context. The utility of a molecule as a probe is often determined by its ability to be modified with reporter tags without losing its biological activity.
In a manner analogous to the development of probes for other bioactive molecules, this compound can be functionalized to create photoaffinity probes. For instance, research on dihydropyridine derivatives has demonstrated the successful synthesis of photoaffinity probes by incorporating photoreactive groups and secondary tags. nih.gov These probes, upon photoactivation, can form covalent bonds with their target proteins, enabling their identification and isolation. A similar strategy applied to this compound would involve synthesizing analogues with a photolabile group (e.g., a benzophenone or diazirine) and a reporter tag (e.g., biotin or a click chemistry handle). Such a probe would be instrumental in identifying the specific protein targets of this compound, thereby elucidating its mechanism of action in complex biological environments. Photoaffinity labeling experiments using a probe derived from this compound could specifically tag its binding partners, which can then be identified through techniques like mass spectrometry. nih.gov
Synthesis and Application of Labeled this compound for Research (e.g., radiolabeled, fluorescently tagged)
The synthesis of isotopically labeled this compound is crucial for its use as an internal standard in quantitative bioanalytical studies. The availability of high-purity, stable isotope-labeled compounds significantly improves the accuracy and reliability of quantification methods like mass spectrometry. nih.gov
A common strategy involves the use of a labeled starting material, such as a [¹³C₆]-labeled aromatic ring, which is then carried through the synthetic route to produce the final labeled this compound. This approach has been successfully employed for the synthesis of various [¹³C₆]-labeled phenethylamine derivatives intended for use as internal standards in forensic and clinical analysis. nih.gov The resulting labeled this compound can be used in isotope dilution mass spectrometry, a gold-standard technique for accurate quantification in complex matrices like plasma or tissue homogenates. nih.gov
Beyond isotopic labeling, fluorescently tagged versions of this compound can be synthesized for applications in cellular imaging. A fluorescent tag, such as a fluorescein or rhodamine derivative, could be attached to a non-critical position on the this compound molecule. These fluorescent probes would allow for the visualization of the compound's subcellular localization and trafficking in real-time using fluorescence microscopy, providing valuable insights into its interaction with cellular components.
Crystallography and NMR Spectroscopy in Structural Elucidation of this compound Complexes (Focus on ligand-target complexes)
Understanding the precise three-dimensional interaction between this compound and its biological target is fundamental to explaining its activity. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for elucidating the structures of these ligand-target complexes at an atomic level.
X-ray Crystallography: This technique can provide a static, high-resolution snapshot of this compound bound within the active site of its target protein. To achieve this, a co-crystal of the this compound-protein complex must be grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions of both the ligand and the protein can be determined. weizmann.ac.ilrsc.org This information reveals the specific binding orientation, conformational changes, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding affinity and specificity.
NMR Spectroscopy: NMR provides valuable information about the structure and dynamics of the this compound-target complex in solution, which more closely mimics the physiological environment. Techniques like transferred Nuclear Overhauser Effect Spectroscopy (trNOE) can be used to determine the conformation of the bound ligand. Furthermore, chemical shift perturbation (CSP) mapping, where changes in the protein's NMR signals are monitored upon addition of this compound, can identify the ligand-binding site on the protein surface. nih.govmdpi.com High-precision NMR methods can reveal subtle details, including higher-order J-coupling and dynamic processes, which are critical for understanding the molecule's spatial arrangement and properties. researchgate.net
| Technique | Information Obtained | Typical Application for this compound Complexes |
|---|---|---|
| X-ray Crystallography | High-resolution 3D structure, binding site geometry, specific intermolecular contacts. | Precise determination of the binding mode of this compound within its target protein's active site. |
| 1H-15N HSQC (NMR) | Mapping of the binding interface on the protein. | Identifying the amino acid residues of the target protein that are directly involved in binding this compound. |
| Transferred NOE (NMR) | Conformation of this compound when bound to the target. | Understanding the bioactive conformation adopted by the ligand upon binding. |
| Saturation Transfer Difference (STD) NMR | Epitope mapping of the ligand. | Identifying the specific parts of the this compound molecule that make direct contact with the protein. |
Analytical Method Development for this compound Quantification in Research Samples (e.g., LC-MS/MS, HPLC)
The accurate quantification of this compound in various research samples, such as biological fluids and tissues, is essential for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used techniques for this purpose due to their high sensitivity, specificity, and reliability. researchgate.netnih.gov
HPLC Methods: HPLC with ultraviolet (UV) or photodiode array (PDA) detection is a robust and cost-effective method for quantification. researchgate.netjocpr.com The development of an HPLC method involves optimizing the separation on a suitable column (typically a C18 reversed-phase column) and selecting a mobile phase that provides good resolution of this compound from endogenous matrix components. jocpr.comsemanticscholar.org Validation of the method according to established guidelines (e.g., ICH) ensures its accuracy, precision, linearity, and robustness. researchgate.net
LC-MS/MS Methods: LC-MS/MS is considered the gold standard for bioanalytical quantification due to its superior sensitivity and specificity. nih.govrsc.org This technique combines the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry. researchgate.net The method involves monitoring a specific precursor-to-product ion transition in multiple reaction monitoring (MRM) mode, which virtually eliminates interference from the sample matrix. qub.ac.uk For compounds with poor ionization efficiency, chemical derivatization can be employed prior to LC-MS/MS analysis to enhance sensitivity. caymanchem.comnih.gov
| Parameter | HPLC-UV Method Example | LC-MS/MS Method Example |
|---|---|---|
| Instrumentation | Agilent 1200 series or equivalent semanticscholar.org | Agilent 1290 UHPLC with API 3200 MS/MS nih.gov |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) semanticscholar.org | UPLC C18 (e.g., 2.1 x 100 mm, 1.7 µm) nih.gov |
| Mobile Phase | Acetonitrile and acidified water/buffer gradient jocpr.com | Methanol and water with 0.1% formic acid and ammonium (B1175870) acetate (B1210297) nih.gov |
| Flow Rate | 1.0 - 1.5 mL/min jocpr.comsemanticscholar.org | 0.3 mL/min nih.gov |
| Detection | UV detection at a specific wavelength (e.g., 280 nm) semanticscholar.org | Tandem Mass Spectrometry (Multiple Reaction Monitoring) |
| Internal Standard | Structurally similar compound | Stable isotope-labeled this compound |
| Sample Preparation | Liquid-liquid extraction or solid-phase extraction (SPE) | Protein precipitation followed by SPE |
Potential Role of this compound in Materials Science Research
The structural motifs present in this compound also suggest potential applications beyond biology, particularly in the field of materials science. The core diarylalkane scaffold is a component of many molecules used in the development of functional materials. For example, related structures like triarylmethanes are fundamental components of various dyes and functional materials. researchgate.net
The specific arrangement of the aryl groups in this compound could impart unique photophysical properties, making it a candidate for research into organic light-emitting diodes (OLEDs), fluorescent sensors, or novel pigments. The synthesis of polymers incorporating the this compound moiety could lead to new materials with tailored thermal, mechanical, or optical properties. Furthermore, the ability of diarylalkane structures to participate in Friedel-Crafts reactions allows for their incorporation into larger, more complex molecular architectures, opening avenues for the creation of advanced materials. nih.gov The synthesis of 1,1-diborylalkanes from terminal alkenes also presents a pathway to functionalize molecules for applications in organic synthesis and materials development. nih.gov Research in this area would involve synthesizing derivatives of this compound and characterizing their material properties, potentially leading to the discovery of novel applications in electronics, photonics, or advanced polymers.
Future Perspectives and Research Challenges for Diarylalkane Derivative 1
Unexplored Therapeutic Avenues for Diarylalkane Derivative 1 Research
While initial research has centered on the efficacy of this compound in pancreatitis, the broader class of diarylalkane compounds demonstrates a wide spectrum of biological activities, suggesting several unexplored avenues for this specific derivative. medchemexpress.commedchemexpress.com The structural motif is a common pharmacophore found in agents developed for metabolic diseases, neurodegenerative disorders, and various cancers. nih.govgoogle.commdpi.com
Neurodegenerative and Neuroinflammatory Disorders: Certain diarylalkane structures and related derivatives have been investigated for their potential in treating neurodegenerative conditions. medchemexpress.commdpi.com Given that neuroinflammation is a key pathological feature in diseases like Alzheimer's and Parkinson's, exploring the anti-inflammatory properties of this compound in this context is a logical next step. mdpi.comneuroscirn.org Research could focus on its ability to modulate inflammatory pathways within the central nervous system. neuroscirn.org
Metabolic Diseases: The diarylalkane scaffold is present in molecules designed to treat metabolic disorders such as obesity and diabetes. google.com Synthetic amino acid derivatives, for example, have shown inhibitory potential against digestive enzymes, representing a strategy for managing metabolic conditions. nih.gov Investigating whether this compound or its analogs can modulate key metabolic enzymes or pathways, such as those involved in glucose and lipid metabolism, could open up significant new therapeutic applications. google.comnih.gov
Oncology: Various diarylalkane compounds have been identified as having selective anti-cancer activity, particularly against breast cancer cell lines. nih.gov The potential for this compound analogs to be developed as selective anti-proliferative agents warrants investigation. This would involve screening against a panel of cancer cell lines to identify any selective cytotoxicity.
Potential Unexplored Therapeutic Areas for this compound Analogs
| Therapeutic Area | Rationale Based on Diarylalkane Class | Potential Research Focus |
|---|---|---|
| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Some diarylalkane derivatives show potential in treating neurodegenerative and neuroinflammatory disorders. medchemexpress.commdpi.com | Investigate anti-inflammatory and neuroprotective effects in CNS models. |
| Metabolic Disorders (e.g., Diabetes, Obesity) | The diarylalkane scaffold is found in compounds targeting metabolic diseases. google.com | Assess modulation of key enzymes in glucose/lipid metabolism. nih.gov |
| Oncology | Structurally related compounds exhibit selective anti-breast cancer activity. nih.gov | Screen for selective cytotoxicity against various cancer cell lines. |
| Other Inflammatory Conditions | The core activity is anti-inflammatory; this could extend to other conditions like rheumatoid arthritis or inflammatory bowel disease. researchgate.netnih.gov | Evaluate efficacy in preclinical models of chronic inflammatory diseases. |
| Circulatory Diseases | Alpha, omega-diarylalkane derivatives have been developed for circulatory diseases and psychosis. google.com | Explore effects on vasoconstriction and platelet aggregation. google.com |
Challenges in Synthetic Scalability and Cost-Effectiveness for Research Quantities
The transition from lab-scale synthesis to producing larger, research-grade quantities of this compound presents significant challenges related to scalability, cost, and efficiency. Modern synthetic methods for 1,1-diarylalkanes often involve multi-step procedures which can be complex and costly. wiley.comd-nb.info
Key challenges include:
Multi-Step Synthesis: The construction of unsymmetrical diarylalkanes often requires sequential cross-coupling reactions. wiley.comd-nb.info While one-pot procedures have been developed, they can still involve multiple distinct reaction steps with changes in solvents and temperatures, which complicates scaling up. wiley.com
Reagent Cost and Hazard: The synthesis may rely on expensive transition-metal catalysts or stoichiometric amounts of hazardous and sensitive organometallic reagents, such as organozinc compounds. wiley.comresearchgate.net The cost and safe handling of these materials can become prohibitive as the scale increases.
Purification: Each step of the synthesis requires purification to remove byproducts and unreacted starting materials. Chromatographic purification, which is common at the lab scale, is often inefficient and costly for large-scale production.
Challenges and Mitigation Strategies in the Synthesis of this compound
| Challenge | Description | Potential Mitigation Strategy |
|---|---|---|
| Complex Multi-Step Routes | Sequential reactions increase complexity, time, and potential for yield loss. wiley.comd-nb.info | Develop convergent synthetic routes or improved one-pot procedures. d-nb.info |
| Cost of Reagents | Reliance on expensive transition-metal catalysts and specialized ligands. acs.orgresearchgate.net | Explore transition-metal-free synthesis or catalysis with earth-abundant metals like iron. d-nb.inforesearchgate.net |
| Scalability of Purification | Chromatography is not ideal for large quantities. | Develop crystallization-based purification methods or syntheses that yield cleaner crude products. |
| Overall Process Yield | Cumulative yield loss over many steps makes the process inefficient. | Optimize each reaction step for maximum yield and explore alternative, shorter synthetic pathways. |
Addressing Remaining Research Gaps in this compound Mechanism Elucidation
While this compound is known to have pancreatitis inhibitory activity, the precise molecular mechanism remains a significant research gap. medchemexpress.com Understanding how it works at a cellular and molecular level is essential for its rational development.
Key questions to address include:
Direct Molecular Target Identification: What specific protein or proteins does this compound bind to in order to exert its anti-inflammatory effects? Techniques such as affinity chromatography-mass spectrometry, thermal shift assays, and computational docking studies can be used to identify its direct binding partners.
Pathway Analysis: Which signaling pathways are modulated by this compound? Given its anti-inflammatory role, it likely affects key inflammatory cascades such as the NF-κB or MAPK pathways. Proteomic and transcriptomic analyses of cells treated with the compound can provide a global view of the changes in protein and gene expression, helping to map its impact on cellular signaling.
Confirmation in In Vivo Models: The mechanisms identified through in vitro studies must be validated in relevant animal models of pancreatitis. This involves demonstrating that the compound engages its target and modulates the proposed signaling pathways in vivo, and that this activity correlates with the therapeutic effect.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development. These computational tools can accelerate research on this compound in several ways. mdpi.com
Predictive Modeling: AI/ML algorithms can be trained on existing chemical and biological data to predict the properties of new, hypothetical analogs of this compound. This includes predicting their bioactivity, selectivity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), allowing researchers to prioritize the synthesis of the most promising candidates.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the core diarylalkane scaffold and a set of desired attributes (e.g., high selectivity for a specific target, good oral bioavailability), these tools can propose novel structures for synthesis.
Mechanism Elucidation and Biomarker Discovery: AI can analyze complex, high-dimensional data from 'omics' experiments (genomics, proteomics, metabolomics). By applying ML algorithms to these datasets from cells or tissues treated with this compound, researchers can identify patterns and correlations that are not apparent to human analysis, helping to uncover its mechanism of action and discover potential biomarkers of its efficacy. mdpi.com
Synthetic Route Optimization: ML models can be used to predict the outcomes of chemical reactions and suggest optimal synthetic routes. This can help address the scalability challenges by identifying more efficient, cost-effective, and higher-yielding pathways for producing this compound and its analogs.
Application of AI/ML in this compound Research Pipeline
| Research Stage | AI/ML Application | Expected Outcome |
|---|---|---|
| Lead Optimization | Predictive SAR and ADMET modeling. | Prioritization of high-potential analogs for synthesis, reducing wasted effort. |
| New Candidate Design | Generative models for de novo design. | Novel, optimized structures with desired therapeutic profiles. |
| Mechanism of Action | Analysis of 'omics' data. | Identification of molecular targets and modulated signaling pathways. mdpi.com |
| Synthesis | Retrosynthesis prediction and reaction optimization. | More efficient, scalable, and cost-effective synthetic routes. |
Ethical Considerations in Preclinical Research Involving this compound (General research ethics)
All preclinical research, particularly that involving animal models, is governed by strict ethical principles designed to ensure scientific validity and animal welfare. nih.govmdpi.com The investigation of this compound must adhere to these established ethical frameworks.
The core ethical tenets include:
The Three Rs (Replacement, Reduction, Refinement): This is a fundamental principle in animal research. mdpi.com
Replacement: Using non-animal methods (e.g., cell cultures, organ-on-a-chip technology, computer simulations) whenever possible. news-medical.net
Reduction: Using the minimum number of animals necessary to obtain statistically significant and scientifically valid data. mdpi.com
Refinement: Modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. mdpi.com This includes providing appropriate housing, care, and using humane endpoints.
Scientific Rigor and Robust Study Design: Ethically, animal studies are only justifiable if they are well-designed and have a high probability of yielding meaningful results. nih.govnih.gov This requires a strong scientific rationale, clear hypotheses, randomization, blinding, and appropriate statistical analysis to avoid bias and ensure the results are reproducible and translatable. nih.gov
Ethical Review and Oversight: All research involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics review body. slideshare.net This committee ensures that the proposed research meets all ethical and regulatory standards.
Data Transparency and Reporting: There is an ethical obligation to report the results of preclinical studies, regardless of the outcome. nih.gov The selective publication of only positive results (publication bias) can lead to a skewed understanding of a compound's potential and unnecessary repetition of experiments. nih.gov Following reporting guidelines like ARRIVE (Animal Research: Reporting of in Vivo Experiments) ensures that studies are reported in a comprehensive and transparent manner. wiley.com
By navigating these future research directions and challenges with scientific rigor and ethical responsibility, the full therapeutic potential of this compound and its future analogs can be thoroughly and responsibly explored.
Q & A
How can researchers optimize the synthesis protocol for Diarylalkane derivative 1 to ensure high yield and purity?
Methodological Answer:
Synthesis optimization involves systematic variation of reaction parameters (e.g., temperature, catalyst loading, solvent polarity) using design-of-experiment (DoE) frameworks. For instance, fractional factorial designs can identify critical variables impacting yield . Post-synthesis, purification techniques like column chromatography or recrystallization should be validated via HPLC to confirm purity thresholds (>98%) . Kinetic studies (e.g., time-resolved NMR) can further elucidate reaction mechanisms, aiding in parameter refinement .
What analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
Multi-modal characterization is essential:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for functional group assignment and stereochemical analysis .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- X-ray Crystallography: For absolute configuration determination, particularly if the derivative exhibits chiral centers .
- FT-IR: To verify bond formation (e.g., C-C coupling in diarylalkane scaffolds) . Cross-validate results against computational simulations (e.g., DFT for vibrational spectra) .
How should researchers address contradictory bioactivity data for this compound across independent studies?
Methodological Answer:
Contradictions often arise from variability in experimental conditions. Conduct a meta-analysis to:
- Compare assay parameters: Cell line viability (e.g., IC₅₀ discrepancies due to passage number differences) .
- Standardize protocols: Adopt OECD guidelines for in vitro assays to minimize inter-lab variability .
- Statistical reconciliation: Use Bland-Altman plots or Cohen’s d to quantify effect size differences . Advanced studies may employ sensitivity analysis to identify confounding variables .
What computational approaches are effective in predicting the mechanism of action of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, prioritizing binding affinity scores (<-7.0 kcal/mol) .
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER for assessing stability of ligand-protein complexes over ≥100 ns trajectories .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors . Validate with leave-one-out cross-validation (R² > 0.7) .
How can researchers design robust in vivo studies to evaluate the pharmacokinetics of this compound?
Methodological Answer:
- Dose Selection: Use allometric scaling from in vitro data (e.g., hepatic microsomal stability) to estimate safe starting doses .
- Sampling Schedule: Collect plasma/tissue samples at t = 0.25, 0.5, 1, 2, 4, 8, 24 hours post-administration for non-compartmental analysis .
- Control Groups: Include vehicle controls and a reference compound (e.g., positive control for target engagement) .
- Ethical Compliance: Follow ARRIVE guidelines for animal welfare and sample size justification .
What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies of this compound?
Methodological Answer:
- Non-linear Regression: Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
- ANOVA with Post-hoc Tests: Compare multiple dose groups (e.g., Tukey’s HSD for pairwise differences) .
- Bootstrap Resampling: Estimate confidence intervals for EC₅₀ values if n < 10 .
- Bayesian Hierarchical Models: For meta-analysis of heterogeneous datasets .
How should researchers mitigate stability issues of this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light per ICH Q1A guidelines .
- Analytical Monitoring: Track degradation products via UPLC-PDA-MS and quantify using peak area normalization .
- Excipient Screening: Test stabilizers (e.g., antioxidants, cyclodextrins) in pre-formulation studies .
What strategies are recommended for resolving discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Bioavailability Assessment: Measure plasma protein binding and hepatic extraction ratio to predict in vivo activity .
- Metabolite Profiling: Identify active/inactive metabolites via LC-MS/MS and test their potency .
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate tissue distribution and clearance using GastroPlus or Simcyp .
How can researchers design interdisciplinary studies to explore the environmental impact of this compound?
Methodological Answer:
- Ecotoxicity Assays: Use Daphnia magna or zebrafish embryos (OECD 202/236) to assess acute/chronic toxicity .
- Environmental Fate Modeling: Apply EPI Suite to predict biodegradation half-life and bioaccumulation potential .
- Life Cycle Analysis (LCA): Evaluate synthetic routes for green chemistry metrics (e.g., E-factor, atom economy) .
What methodologies are effective for elucidating the metabolic pathways of this compound in mammalian systems?
Methodological Answer:
- In vitro Metabolite Identification: Incubate with liver microsomes/S9 fractions and analyze via HRMS .
- Isotope-Labeling Studies: Use ¹⁴C-labeled derivatives to track metabolite distribution .
- Enzyme Inhibition Assays: Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
